Dihydroxybis(ammonium lactato)titanium

Übersicht

Beschreibung

Dihydroxybis(ammonium lactato)titanium(IV) is used in the production of water-soluble titanium complexes . It is a clear to turbid colorless to yellow liquid with a specific gravity of 1.180-1.250 @ 25°C .

Synthesis Analysis

Dihydroxybis(ammonium lactato)titanium(IV) serves as a valuable precursor for the synthesis of titanium dioxide (TiO₂) nanomaterials, particularly nanofibers with specific properties. It has been used in the high-temperature hydrolysis of Titanium(IV) Bis(ammonium Lactato)dihydroxide and in the formation of TiO₂ via the decomposition of PVP .Molecular Structure Analysis

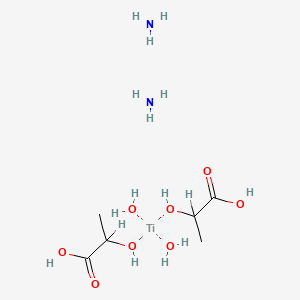

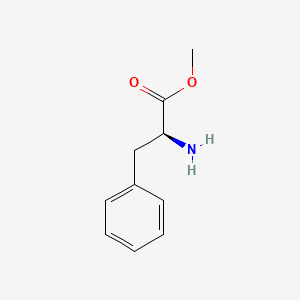

The molecular formula of Dihydroxybis(ammonium lactato)titanium(IV) is C6H18N2O8Ti, and its molecular weight is 294.08 .Chemical Reactions Analysis

Dihydroxybis(ammonium lactato)titanium(IV) can be used as a water-soluble Ti precursor for the synthesis of TiO₂/WO₃ nanofibers applicable in photocatalysis . It can also react to synthesize a complex with pyrocatechol violet, which can be used as a colorimetric HF sensing dye .Physical And Chemical Properties Analysis

Dihydroxybis(ammonium lactato)titanium(IV) is a liquid at 20°C . It is colorless to light orange to yellow and has a concentration of 37.0 to 45.0 w/w% . It has a specific gravity of 1.180-1.250 @ 25°C .Wissenschaftliche Forschungsanwendungen

Photocatalysis Precursor

This compound serves as a water-soluble titanium precursor for the synthesis of TiO₂/WO₃ nanofibers . These nanofibers are particularly valuable in photocatalysis due to their high surface area and reactivity, which can be utilized in environmental cleanup processes, such as breaking down pollutants in water or air.

Colorimetric Sensing

Dihydroxybis(ammonium lactato)titanium: is used to synthesize complexes with pyrocatechol violet , which act as colorimetric sensing dyes . These dyes change color in response to specific chemical stimuli and can be used for detecting the presence of hydrogen fluoride (HF) in various environments.

Nanomaterial Synthesis

The compound is a valuable precursor for the preparation of titanium dioxide (TiO₂) nanomaterials . TiO₂ is widely researched for its applications in solar cells , sensors , and as a photocatalyst for its ability to utilize sunlight to catalyze reactions.

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

azane;2-hydroxypropanoic acid;titanium;dihydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C3H6O3.2H3N.2H2O.Ti/c2*1-2(4)3(5)6;;;;;/h2*2,4H,1H3,(H,5,6);2*1H3;2*1H2; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCIGTTWKYUNLEP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)O.CC(C(=O)O)O.N.N.O.O.[Ti] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H22N2O8Ti | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Dihydroxybis(ammonium lactato)titanium | |

CAS RN |

65104-06-5 | |

| Record name | Titanate(2-), dihydroxybis(2-(hydroxy-kappaO)propanoato(2-)-kappaO)-, ammonium (1:2) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065104065 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the role of Dihydroxybis(ammonium lactato)titanium in the synthesis of hollow TiO2 nanospheres?

A1: Dihydroxybis(ammonium lactato)titanium acts as a precursor to titanium dioxide (TiO2) in this synthesis []. When the sepharose gel containing protamine is soaked in the Dihydroxybis(ammonium lactato)titanium solution, a reaction occurs at room temperature. This reaction likely involves the Dihydroxybis(ammonium lactato)titanium interacting with the protamine and the sepharose gel network, leading to the formation of TiO2 within the gel matrix. Subsequent heating removes the gel and freeze-drying results in the formation of the hollow TiO2 nanospheres. The exact mechanism of hollow sphere formation is not fully elaborated in the provided abstract.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 6-bromobenzo[d][1,3]dioxole-5-carboxylate](/img/structure/B1583619.png)